(Phenylthio)acetic acid
Overview
Description
It is characterized by the presence of a phenylthio group attached to an acetic acid moiety
Mechanism of Action
Target of Action
(Phenylthio)acetic acid is primarily used in the synthesis of organic cocrystals, specifically with theophylline . Theophylline is a naturally occurring methylxanthine that has been used therapeutically to treat asthma and Chronic Obstructive Pulmonary Disease for over 60 years .
Mode of Action
A reaction between theophylline and this compound in methanol results in the formation of an organic cocrystal . This cocrystal is characterized by intermolecular O–H…N hydrogen bonds and π–π interactions, which play a vital role in the formation of the cocrystal and in the stabilization of the structure .
Biochemical Pathways
Theophylline changes the balance between cyclic 3′,5′-AMP formation from ATP and its degradation toward AMP by the inhibition of cAMP phosphodiesterase . Adenosine and signaling pathways downstream of cAMP are regulated by theophylline .
Pharmacokinetics
The formation of the cocrystal with theophylline suggests that it may have potential applications in drug delivery systems .
Result of Action
The resulting cocrystal of this compound and theophylline has been shown to have in-vitro anti-microbial activities against some bacterial and fungal strains . This suggests that the compound may have potential therapeutic applications.
Action Environment
The action of this compound is influenced by the reaction environment. For instance, the formation of the cocrystal with theophylline occurs in a methanol environment
Biochemical Analysis
Biochemical Properties
The role of (Phenylthio)acetic acid in biochemical reactions is primarily through its ability to form cocrystals with other compounds . The nature of these interactions involves intermolecular O–H.N hydrogen bonds and π–π interactions .
Molecular Mechanism
It is known that it forms cocrystals through intermolecular O–H.N hydrogen bonds and π–π interactions . These interactions could potentially influence its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
C6H5SH+ClCH2COOH→C6H5SCH2COOH+HCl
In this reaction, phenylthiol (C6H5SH) reacts with chloroacetic acid (ClCH2COOH) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound and hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. For example, oxidation with hydrogen peroxide (H2O2) can yield (phenylsulfinyl)acetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: (Phenylsulfinyl)acetic acid, (phenylsulfonyl)acetic acid
Reduction: (Phenylthio)ethanol, phenylthiol
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
(Phenylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as precursors for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
(Phenylthio)acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
Thioglycolic acid: Contains a thiol group but lacks the phenyl ring, resulting in different chemical properties and reactivity.
Phenylthioglycolic acid: Similar structure but with a different arrangement of functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a phenyl ring and a thioacetic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
(Phenylthio)acetic acid (PTAA) is an organic compound with diverse biological activities, making it a subject of interest in medicinal and chemical research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and features a phenyl group attached to a thioacetic acid moiety. Its structure allows it to participate in various chemical reactions, influencing its biological activity.
Synthesis and Characterization
Recent studies have focused on synthesizing this compound and its derivatives for enhanced biological activity. For instance, a study demonstrated the synthesis of this compound cocrystals with theophylline, which showed improved solubility and potential pharmacological benefits . The characterization of these compounds often involves spectroscopic methods to confirm structural integrity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antibacterial agents .
3. Photopolymerization Initiators
Phosphonium salts derived from this compound have been studied as initiators for free-radical photopolymerization processes. These compounds enhance polymerization rates significantly compared to traditional initiators, indicating their utility in materials science .
Case Studies
Several case studies illustrate the biological activities of this compound:
- Kinetics of Oxidation : A study investigated the kinetics of oxidation of substituted (phenylthio)acetic acids by chloramine T in alkaline conditions. The results indicated a first-order dependence on both chloramine T and this compound concentrations, with significant implications for understanding its reactivity in biological systems .
- Mechanistic Studies : Research involving the oxygenation of this compound revealed a complex reaction mechanism with bromate in acidic media. The study provided insights into reaction kinetics and the influence of substituents on reactivity, enhancing our understanding of its behavior in biological contexts .
Data Summary
Properties
IUPAC Name |
2-phenylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOSAGBNXXRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074431 | |
Record name | (Phenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder with a stench; [Sigma-Aldrich MSDS] | |
Record name | (Phenylthio)acetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19876 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000278 [mmHg] | |
Record name | (Phenylthio)acetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19876 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-04-8 | |
Record name | (Phenylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylthioglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Phenylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Phenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PHENYLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M12342PPGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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